Trimethoxy(p-tolyl)silane
Overview
Description
Trimethoxy(p-tolyl)silane, also known as trimethoxy(4-methylphenyl)silane, is an organosilicon compound with the molecular formula C10H16O3Si. It is a colorless to almost colorless liquid that is used in various chemical applications due to its unique properties. The compound is characterized by the presence of a silicon atom bonded to three methoxy groups and a p-tolyl group (a benzene ring with a methyl group at the para position).
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethoxy(p-tolyl)silane can be synthesized through several methods. One common method involves the reaction of p-tolylmagnesium bromide with silicon tetrachloride, followed by methanolysis. The reaction can be represented as follows:
p-TolylMgBr+SiCl4→p-TolylSiCl3+MgBrCl
p-TolylSiCl3+3CH3OH→p-TolylSi(OCH3)3+3HCl
The reaction is typically carried out under an inert atmosphere to prevent the hydrolysis of silicon tetrachloride and the resulting intermediates.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow reactor where the reactants are fed into the reactor at controlled rates. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Trimethoxy(p-tolyl)silane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.
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Hydrolysis: : In the presence of water, this compound hydrolyzes to form silanols and methanol.
p-TolylSi(OCH3)3+3H2O→p-TolylSi(OH)3+3CH3OH
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Condensation: : The silanols formed from hydrolysis can further condense to form siloxane bonds.
2p-TolylSi(OH)3→p-TolylSi-O-Si(p-Tolyl)+3H2O
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Substitution: : this compound can undergo substitution reactions with nucleophiles such as amines and alcohols, replacing the methoxy groups with other functional groups.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles like amines, alcohols, and thiols under mild to moderate conditions.
Major Products
Hydrolysis: Silanols and methanol.
Condensation: Siloxanes and water.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Trimethoxy(p-tolyl)silane has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: It is employed in the modification of biomolecules and surfaces to introduce silicon-containing functional groups.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone resins, coatings, adhesives, and sealants. Its ability to form strong bonds with inorganic surfaces makes it valuable in the manufacture of composite materials.
Mechanism of Action
The mechanism of action of trimethoxy(p-tolyl)silane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process is crucial in its role as a coupling agent, where it forms strong bonds between organic and inorganic materials. The molecular targets include hydroxyl groups on surfaces, which react with the silanols to form stable siloxane linkages.
Comparison with Similar Compounds
Trimethoxy(p-tolyl)silane can be compared with other organosilicon compounds such as trimethoxysilane and triethoxysilane. While all these compounds contain silicon bonded to alkoxy groups, this compound is unique due to the presence of the p-tolyl group, which imparts different reactivity and properties.
Similar Compounds
Trimethoxysilane (HSi(OCH3)3): Contains a silicon atom bonded to three methoxy groups and a hydrogen atom.
Triethoxysilane (HSi(OC2H5)3): Contains a silicon atom bonded to three ethoxy groups and a hydrogen atom.
Phenyltrimethoxysilane (C6H5Si(OCH3)3): Contains a silicon atom bonded to three methoxy groups and a phenyl group.
The presence of the p-tolyl group in this compound makes it more hydrophobic and can influence its reactivity compared to other similar compounds.
Properties
IUPAC Name |
trimethoxy-(4-methylphenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3Si/c1-9-5-7-10(8-6-9)14(11-2,12-3)13-4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEGZYAXBCFSBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375284 | |
Record name | Trimethoxy(p-tolyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17873-01-7 | |
Record name | Trimethoxy(p-tolyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethoxy(p-tolyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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